
(KDO)2-lipid IVA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(KDO)2-lipid IVA is lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a this compound(6-).
Aplicaciones Científicas De Investigación
Structural Characteristics
(KDO)2-lipid IVA is a modified form of lipid A that consists of two 2-keto-3-deoxy-D-mannooctulosonic acid (Kdo) residues attached to the lipid A backbone. It plays a vital role in the structural integrity of bacterial membranes and is essential for bacterial viability. The structure of this compound varies among different bacterial species, influencing its immunogenic properties and interactions with host immune systems .
Biosynthesis Pathway
The biosynthesis of this compound occurs through the Raetz pathway, involving several key enzymes:
- LpxK : Phosphorylates lipid IVA.
- KdtA : Transfers Kdo residues from CMP-Kdo to lipid IVA.
- WaaA : A bifunctional enzyme that facilitates the addition of Kdo residues.
This pathway is conserved across many Gram-negative bacteria, suggesting a fundamental role in microbial physiology and pathogenicity .
Vaccine Development
This compound serves as a promising candidate for vaccine adjuvants due to its ability to stimulate robust immune responses. Modified forms of this compound can enhance the efficacy of vaccines by promoting TLR4-mediated signaling pathways, which are crucial for activating both innate and adaptive immunity .
Antibiotic Development
Targeting the biosynthetic enzymes involved in this compound synthesis presents an opportunity for developing novel antibiotics. Inhibitors designed to disrupt this pathway could effectively reduce bacterial virulence and combat antibiotic-resistant strains .
Anti-inflammatory Interventions
This compound derivatives may act as antagonists in TLR4 signaling, providing therapeutic avenues for treating inflammatory diseases. These compounds can modulate immune responses, potentially reducing excessive inflammation associated with various conditions .
Case Study 1: Vaccine Adjuvant Efficacy
A study demonstrated that a vaccine incorporating modified this compound significantly enhanced antibody production against Escherichia coli. The presence of this compound facilitated TLR4 activation, leading to increased immune cell recruitment and cytokine production .
Case Study 2: Antibiotic Resistance
Research focused on the inhibition of KdtA as a strategy to combat Pseudomonas aeruginosa infections revealed that blocking this compound synthesis impaired bacterial growth and virulence factors. This approach highlighted the potential of targeting LPS biosynthesis in antibiotic development .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Vaccine Development | Use as an adjuvant to enhance immune response | Increased antibody production against pathogens |
Antibiotic Development | Targeting biosynthetic enzymes to reduce virulence | Impaired growth and virulence in Pseudomonas |
Anti-inflammatory | Modulation of TLR4 signaling to reduce inflammation | Potential for treating chronic inflammatory diseases |
Propiedades
Número CAS |
143600-83-3 |
---|---|
Fórmula molecular |
C84H154N2O37P2 |
Peso molecular |
1846.1 g/mol |
Nombre IUPAC |
(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C84H154N2O37P2/c1-5-9-13-17-21-25-29-33-37-41-55(89)45-65(96)85-69-77(117-67(98)47-57(91)43-39-35-31-27-23-19-15-11-7-3)73(102)63(115-80(69)123-125(110,111)112)53-113-79-70(86-66(97)46-56(90)42-38-34-30-26-22-18-14-10-6-2)78(118-68(99)48-58(92)44-40-36-32-28-24-20-16-12-8-4)76(122-124(107,108)109)64(116-79)54-114-83(81(103)104)50-62(72(101)75(120-83)61(95)52-88)119-84(82(105)106)49-59(93)71(100)74(121-84)60(94)51-87/h55-64,69-80,87-95,100-102H,5-54H2,1-4H3,(H,85,96)(H,86,97)(H,103,104)(H,105,106)(H2,107,108,109)(H2,110,111,112)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-,84-/m1/s1 |
Clave InChI |
XAOLJGCZESYRFT-VHSKNIDJSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Key on ui other cas no. |
143600-83-3 |
Sinónimos |
3-deoxy-2-octulosonic acid(2)-lipid IV(A) 3-deoxy-D-manno-2-octulosonic acid(2)-lipid IVA Kdo(2)-lipid IV(A) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.